1-Bromo-3,4,4-trimethylpenta-1,2-diene

CAS No.: 10575-72-1

Cat. No.: VC20668809

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10575-72-1 |

|---|---|

| Molecular Formula | C8H13Br |

| Molecular Weight | 189.09 g/mol |

| Standard InChI | InChI=1S/C8H13Br/c1-7(5-6-9)8(2,3)4/h6H,1-4H3 |

| Standard InChI Key | HMFZCDXDEVOJLW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C=CBr)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

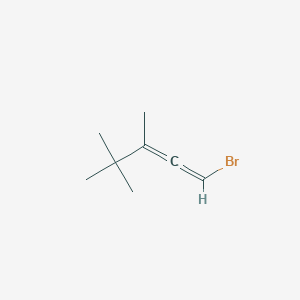

1-Bromo-3,4,4-trimethylpenta-1,2-diene belongs to the class of α-halogenoallenes, compounds distinguished by a halogen atom adjacent to a cumulene system (two consecutive double bonds). Its molecular formula is C₈H₁₃Br, with a molecular weight of 189.09 g/mol. The compound’s structure features a central allene moiety (C=C=C) flanked by a bromine atom at the terminal carbon and three methyl groups at positions 3, 4, and 4 (Figure 1).

Structural Data and Spectral Characterization

The compound’s canonical SMILES representation is CC(=C=CBr)C(C)(C)C, reflecting its branched alkyl substituents and bromoallene functionality. Computational studies predict a planar geometry at the allene core, with bond angles approximating 180° between the sp-hybridized carbons. Nuclear magnetic resonance (NMR) data for analogous bromoallenes reveal distinct deshielding effects:

-

¹H NMR: Methyl groups resonate near δ 1.2–1.5 ppm, while allenic protons appear upfield (δ 4.5–5.5 ppm) .

-

¹³C NMR: The central allenic carbons exhibit signals at δ 90–110 ppm, characteristic of cumulenic systems .

| Property | Value | Source |

|---|---|---|

| CAS No. | 10575-72-1 | |

| Molecular Formula | C₈H₁₃Br | |

| Molecular Weight | 189.09 g/mol | |

| SMILES | CC(=C=CBr)C(C)(C)C | |

| InChIKey | HMFZCDXDEVOJLW-UHFFFAOYSA-N |

Synthesis and Preparation Strategies

The synthesis of 1-bromo-3,4,4-trimethylpenta-1,2-diene typically involves β-elimination reactions or halogenation of preformed allenes. A common approach employs dehydrohalogenation of vicinal dihalides using strong bases such as butyllithium or sodamide . For example, treatment of 3,4,4-trimethylpenta-1,2-diene-1,3-dibromide with a Grignard reagent selectively removes one bromine atom, yielding the target compound.

Mechanistic Insights

The elimination proceeds via a concerted E2 mechanism, where the base abstracts a β-hydrogen concurrent with bromide departure, forming the allene π-system. Steric effects from the methyl groups influence regioselectivity, favoring bromine retention at the less hindered terminal position .

Reactivity and Functionalization

The compound’s reactivity arises from two key features: the electrophilic bromine atom and the electron-rich allene system.

Nucleophilic Substitution

The bromine substituent undergoes SN2 displacement with nucleophiles (e.g., amines, thiols), enabling access to functionalized allenes. For instance, reaction with benzylamine produces 3,4,4-trimethylpenta-1,2-dien-1-amine, a precursor to bioactive molecules.

Cycloaddition Reactions

The allene moiety participates in [2+2] and [4+2] cycloadditions. With electron-deficient dienophiles like tetracyanoethylene, it forms bicyclic adducts via Diels-Alder pathways, showcasing its utility in constructing polycyclic frameworks .

Applications in Organic Synthesis

1-Bromo-3,4,4-trimethylpenta-1,2-diene is pivotal in synthesizing aminobutatrienes, compounds with applications in medicinal chemistry and materials science. A notable example is its use in preparing 1-amino-3,4,4-trimethylpenta-1,2-diene, achieved through amination with aqueous ammonia under high pressure.

Future Research Directions

Emerging studies explore its potential in catalysis and polymer chemistry. The electron-deficient allene system could act as a ligand in transition metal complexes, while its rigidity may inspire novel monomers for high-performance polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume